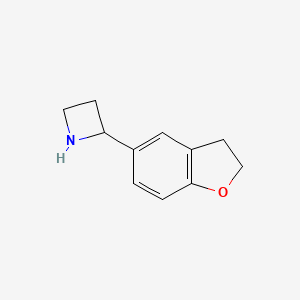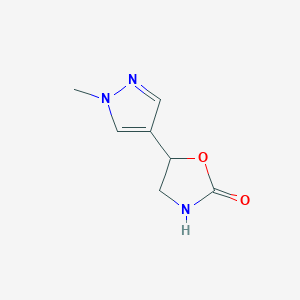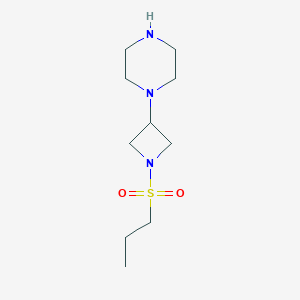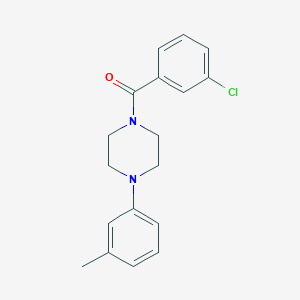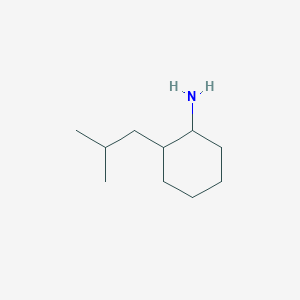
2-(3,3,3-Trifluoropropyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,3-Trifluoropropyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon of the trifluoropropyl halide, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,3,3-Trifluoropropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound to its reduced form.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) in THF for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(3,3,3-Trifluoropropyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound without the trifluoropropyl group.
3,3,3-Trifluoropropylamine: A simpler analog with only the trifluoropropyl group attached to an amine.
N-Methylpyrrolidine: A methyl-substituted analog of pyrrolidine.
Uniqueness: 2-(3,3,3-Trifluoropropyl)pyrrolidine is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable molecule in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12F3N |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-(3,3,3-trifluoropropyl)pyrrolidine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-3-6-2-1-5-11-6/h6,11H,1-5H2 |
Clé InChI |
VVVMYQLVCDQSBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



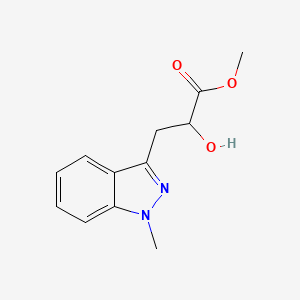
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

